Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate
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Overview
Description
Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate is a synthetic organic compound that features a unique combination of a cycloheptyl ring, a pyrazole moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate typically involves a multi-step process. One common method starts with the preparation of the cycloheptyl ring, followed by the introduction of the pyrazole moiety through a series of condensation reactions. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a more saturated heterocycle.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the cycloheptyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or saturated heterocycles.
Scientific Research Applications
Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The cycloheptyl ring and ethyl ester group contribute to the compound’s overall stability and bioavailability. Pathways involved in its mechanism of action may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate can be compared with similar compounds, such as:
Ethyl 2-cyclohexyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate: This compound has a cyclohexyl ring instead of a cycloheptyl ring, which may affect its chemical properties and biological activities.
Ethyl 2-cyclopentyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate: The cyclopentyl ring introduces different steric and electronic effects compared to the cycloheptyl ring.
Ethyl 2-cyclooctyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate: The larger cyclooctyl ring may influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-3-22-16(21)14(12-8-6-4-5-7-9-12)17-15(20)13-10-11-19(2)18-13/h10-12,14H,3-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHHHROSTSEURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCCC1)NC(=O)C2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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